N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide
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Overview
Description
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, similar in structure to the specified compound, was synthesized and its crystal structure analyzed using X-ray diffraction. This research aids in understanding the structural properties of similar compounds (Prabhuswamy et al., 2016).
Antimicrobial and Antioxidant Activities
- A study on acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5,6-Dihydro-4H-Cyclopenta[b]thiophene-3-Carboxamide demonstrated in vitro anti-inflammatory and antioxidant activities. This suggests potential applications in developing treatments for inflammation and oxidative stress-related conditions (Kumar, Anupama & Khan, 2008).
Antidepressant and Neurotoxicity Screening
- A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant and neurotoxicity effects. One compound in particular showed promising antidepressant activity, indicating potential for therapeutic use in mental health treatments (Mathew, Suresh & Anbazhagan, 2014).
Anticancer Potential
- New pyrazole derivatives, including some with structural similarities to the specified compound, were studied for their ability to inhibit cancer cell cycle kinases. These compounds exhibited anticancer properties, highlighting the potential of similar compounds in cancer treatment (Nițulescu et al., 2015).
Molecular Docking Studies for Antidepressant Efficacy
- Molecular docking studies of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides showed good binding affinity towards monoamine oxidase isoforms, suggesting their potential as effective antidepressants (Mathew, Suresh, Anbazhagan & Dev, 2016).
Properties
Molecular Formula |
C13H13ClN4O2S |
---|---|
Molecular Weight |
324.79 g/mol |
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O2S/c1-18-10(7(14)5-16-18)12(20)17-13-9(11(15)19)6-3-2-4-8(6)21-13/h5H,2-4H2,1H3,(H2,15,19)(H,17,20) |
InChI Key |
WXVRUORCEWSQKT-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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